molecular formula C17H16N4O2S B2637507 N-(2-methoxyphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286710-51-7

N-(2-methoxyphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide

Cat. No. B2637507
CAS RN: 1286710-51-7
M. Wt: 340.4
InChI Key: PVFINYIOIVXSAL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, also known as MPT0G211, is a synthetic compound that has gained attention for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study highlighted an alternative route to synthesize related compounds, demonstrating the versatility of thiazole derivatives in chemical synthesis, which could be applicable to the target compound (Shahinshavali et al., 2021).
  • Another research effort developed a new and efficient preparation method for 2-aminothiazole-5-carbamides, applicable to the synthesis of dasatinib, an anti-cancer drug. This method might be relevant for synthesizing or modifying the target compound, highlighting its potential utility in drug development (Chen et al., 2009).

Potential Medicinal Chemistry Applications

  • The compound's structural motif is closely related to that of potent Src/Abl kinase inhibitors, suggesting its potential applicability in designing antitumor agents. A study on similar thiazole derivatives has shown excellent antiproliferative activity against both hematological and solid tumor cell lines, indicating the possible relevance of the target compound in oncology research (Lombardo et al., 2004).

Synthesis and Biological Activity of Derivatives

  • Research on the synthesis of novel arylazothiazole disperse dyes containing selenium, which showed potential for antimicrobial and antitumor activities, underscores the versatility of thiazole derivatives in creating compounds with significant biological activities. While the study does not directly mention the target compound, it suggests the broader utility of thiazole derivatives in developing bioactive compounds (Khalifa et al., 2015).

Antitumor and Antimicrobial Applications

  • The discovery and characterization of compounds similar to the target compound have shown potent antitumor activity in preclinical assays. This includes research on thiazole derivatives as dual Src/Abl kinase inhibitors, demonstrating their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-5-9-15(18-11)21-17-20-13(10-24-17)16(22)19-12-7-3-4-8-14(12)23-2/h3-10H,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFINYIOIVXSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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